7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound features a heptanoate backbone with an oxo group at the seventh position and an undec-10-enoyl amino ethoxy side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate typically involves multiple steps. One common method starts with the preparation of undec-10-enoyl chloride from undec-10-enoic acid. This intermediate is then reacted with 2-aminoethoxyethanol to form the undec-10-enoyl amino ethoxy intermediate. The final step involves the esterification of this intermediate with 7-oxoheptanoic acid under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The amino ethoxy side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate involves its interaction with specific molecular targets. The oxo group and the amino ethoxy side chain can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzymatic activity or cellular processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undec-10-enyl undec-10-enoate: Similar structure but lacks the oxo group and amino ethoxy side chain.
10-Oxoundecanyl 10-oxoundecanoate: Contains oxo groups but differs in the side chain structure.
Undec-10-enoyl chloride: Used as an intermediate in the synthesis of the target compound.
Uniqueness
7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate is unique due to its combination of an oxo group, an amino ethoxy side chain, and a heptanoate backbone. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds .
Eigenschaften
CAS-Nummer |
827611-95-0 |
---|---|
Molekularformel |
C20H34NO5- |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
7-oxo-7-[2-(undec-10-enoylamino)ethoxy]heptanoate |
InChI |
InChI=1S/C20H35NO5/c1-2-3-4-5-6-7-8-10-13-18(22)21-16-17-26-20(25)15-12-9-11-14-19(23)24/h2H,1,3-17H2,(H,21,22)(H,23,24)/p-1 |
InChI-Schlüssel |
FVPUBFRFSAJPMP-UHFFFAOYSA-M |
Kanonische SMILES |
C=CCCCCCCCCC(=O)NCCOC(=O)CCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.